molecular formula C9H7BrO3 B11869702 (6-Bromo-benzo[1,3]dioxol-5-yl)-acetaldehyde

(6-Bromo-benzo[1,3]dioxol-5-yl)-acetaldehyde

Cat. No.: B11869702
M. Wt: 243.05 g/mol
InChI Key: QHPOXXANJHJULZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Bromo-benzo[1,3]dioxol-5-yl)-acetaldehyde is an organic compound that features a brominated benzodioxole ring attached to an acetaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-benzo[1,3]dioxol-5-yl)-acetaldehyde typically involves the bromination of 1,3-benzodioxole-5-carboxaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the 6-position of the benzodioxole ring .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-benzo[1,3]dioxol-5-yl)-acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: (6-Bromo-benzo[1,3]dioxol-5-yl)-acetic acid.

    Reduction: (6-Bromo-benzo[1,3]dioxol-5-yl)-ethanol.

    Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.

Scientific Research Applications

(6-Bromo-benzo[1,3]dioxol-5-yl)-acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Bromo-benzo[1,3]dioxol-5-yl)-acetaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Bromo-benzo[1,3]dioxol-5-yl)-acetaldehyde is unique due to the presence of both a brominated benzodioxole ring and an aldehyde group. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research.

Properties

Molecular Formula

C9H7BrO3

Molecular Weight

243.05 g/mol

IUPAC Name

2-(6-bromo-1,3-benzodioxol-5-yl)acetaldehyde

InChI

InChI=1S/C9H7BrO3/c10-7-4-9-8(12-5-13-9)3-6(7)1-2-11/h2-4H,1,5H2

InChI Key

QHPOXXANJHJULZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CC=O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.